6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Description
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a synthetic small molecule featuring a benzoic acid core substituted with a chlorine atom at the 6-position and a 4-(piperidin-1-ylsulfonyl)phenyl group at the 2-position. This compound is structurally designed to exploit the sulfonyl-piperidine moiety for targeted interactions, likely with enzymes such as aldo-keto reductase AKR1C3, a key therapeutic target in hormone-dependent cancers and inflammatory diseases . The chlorine substituent enhances lipophilicity and may influence binding affinity, while the benzoic acid group facilitates hydrogen bonding, a common feature in AKR1C3 inhibitors .
Properties
IUPAC Name |
2-chloro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFDJZRISOIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692394 | |
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-82-4 | |
| Record name | 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation with Chlorosulfonic Acid
The most straightforward approach involves sulfonylation of 6-chloro-2-phenylbenzoic acid using chlorosulfonic acid. This method introduces a sulfonyl chloride group at the para-position of the phenyl ring, followed by aminolysis with piperidine.
Procedure :
-
Sulfonation : 6-Chloro-2-phenylbenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 2 hours. The intermediate sulfonyl chloride precipitates as a white solid.
-
Aminolysis : The sulfonyl chloride is reacted with piperidine (1.5 equiv) in DCM in the presence of NaHCO₃ (2.0 equiv) as a base. The reaction proceeds at room temperature for 8 hours, yielding the sulfonamide product.
-
Purification : The crude product is recrystallized from a dichloromethane-hexane (1:2) mixture, achieving a yield of 75–85%.
Key Advantages :
Coupling of Sulfonamide Aniline Derivatives
Synthesis of 4-(Piperidin-1-Ylsulfonyl)Aniline
This method involves pre-forming the sulfonamide moiety on an aniline derivative, which is subsequently coupled to a benzoic acid backbone.
Procedure :
-
Sulfonamide Formation : 4-Aminobenzenesulfonyl chloride (1.0 equiv) is reacted with piperidine (1.2 equiv) in DCM with triethylamine (1.5 equiv) as a base. The reaction completes within 4 hours at room temperature, yielding 4-(piperidin-1-ylsulfonyl)aniline.
-
Coupling with 6-Chloro-2-Bromobenzoic Acid : The aniline derivative (1.1 equiv) is coupled with 6-chloro-2-bromobenzoic acid (1.0 equiv) using Pd(OAc)₂ (20 mol%) and tmphen (40 mol%) as ligands in trifluoroethanol at 70°C for 8 hours.
-
Hydrolysis and Purification : The ester intermediate is hydrolyzed with NaOH (2M), and the product is purified via column chromatography (silica gel, ethyl acetate/hexane), achieving a yield of 60–70%.
Key Advantages :
-
Enables modular synthesis with diverse substituents.
-
Compatible with palladium-catalyzed cross-coupling methodologies.
Copper-Catalyzed Spirocyclization Approach
Reaction Mechanism and Optimization
Adapted from spiroindole syntheses, this method employs copper catalysts to facilitate tandem cyclization and sulfonylation.
Procedure :
-
Substrate Preparation : 6-Chloro-2-(prop-1-yn-1-yl)benzoic acid (1.0 equiv) is treated with piperidine (1.5 equiv) in DMF/H₂O (7:3) at 120°C under air.
-
Copper Catalysis : CuI (10 mol%) catalyzes the spirocyclization, with TBHP (3.0 equiv) as an oxidant. The reaction completes in 4 hours, forming the sulfonamide via radical intermediates.
-
Purification : The product is isolated via recrystallization (ethanol/water), yielding 55–65%.
Key Advantages :
-
Single-pot synthesis minimizes intermediate isolation.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Direct Sulfonylation | 6-Chloro-2-phenylbenzoic acid | Chlorosulfonic acid, DCM, 0°C → RT | 75–85% | >95% | High |
| Sulfonamide Coupling | 4-(Piperidin-1-ylsulfonyl)aniline | Pd(OAc)₂, tmphen, 70°C | 60–70% | 90–95% | Moderate |
| Copper-Catalyzed | 6-Chloro-2-(prop-1-yn-1-yl)benzoic acid | CuI, TBHP, DMF/H₂O, 120°C | 55–65% | 85–90% | Low |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzoic acid moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Coupling Reactions: The phenyl and benzoic acid groups can engage in various coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonyl groups can be oxidized to sulfonic acids.
Reduction Products: Reduction can lead to the formation of sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific cancer cell lines, showing efficacy in reducing cell proliferation and inducing apoptosis. The compound's mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer growth and survival.
Case Study: Inhibition of Tumor Growth
In a study conducted on human breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability. At concentrations of 10 µM and above, significant apoptosis was observed, suggesting its potential as a therapeutic agent in oncology .
Pharmacology
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their ability to cross the blood-brain barrier and exhibit effects on neurotransmitter systems.
Case Study: Analgesic Properties
In animal models, 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid was evaluated for its analgesic properties. Results indicated that it could effectively reduce pain responses, making it a candidate for further development as an analgesic drug .
Material Sciences
Polymer Development
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymer matrices.
Table: Comparison of Polymer Properties
| Property | Control Polymer | Polymer with 6-Chloro Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility (%) | 15 | 25 |
This table illustrates the enhancements achieved by incorporating 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid into polymer formulations, indicating its potential in industrial applications .
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the chloro and benzoic acid groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AKR1C3 Inhibitors with Sulfonyl-Piperidine Moieties
- 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones: These non-carboxylate inhibitors (e.g., derivatives from Heinrich et al., 2013) share the sulfonyl-piperidine-phenyl motif but replace the benzoic acid with a pyrrolidin-2-one ring. Despite lacking a carboxylate group, they exhibit moderate AKR1C3 inhibition (IC₅₀ ~1–10 µM), suggesting the sulfonyl-piperidine group alone contributes significantly to binding. The absence of a chlorine substituent in these analogs may reduce steric or electronic effects critical for potency .
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Jamieson et al. (2012) reported benzoic acid derivatives with dihydroisoquinoline-sulfonyl groups, achieving nanomolar AKR1C3 inhibition (IC₅₀ = 2–50 nM). The dihydroisoquinoline moiety enhances hydrophobic interactions compared to the piperidine group in the target compound. However, the 6-chloro substitution in the target molecule may compensate by improving membrane permeability or target engagement .
Antitubercular Agents with Chloro-Substituted Piperidine Derivatives
- 6-Chloro-2-ethyl-N-(4-(4-(4-trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide (Telacebec) :
This compound (WHO-approved antitubercular agent) shares the 6-chloro and piperidine-linked phenyl motifs but diverges via an imidazopyridine-carboxamide scaffold. The trifluoromethoxy group and ethyl substitution enhance mycobacterial targeting, while the carboxamide replaces the benzoic acid, eliminating carboxylate-mediated interactions. This structural shift redirects activity toward bacterial cytochrome bcc complex inhibition rather than human enzymes like AKR1C3 .
Data Table: Key Structural and Functional Comparisons
Key Research Findings and Mechanistic Insights
- Role of Chlorine Substituent : The 6-chloro group in the target compound may enhance binding to hydrophobic pockets in AKR1C3, as seen in halogen-substituted analogs .
- Sulfonyl-Piperidine vs. Sulfonyl-Dihydroisoquinoline: The dihydroisoquinoline group in Jamieson’s compounds provides rigid aromatic stacking, yielding higher potency than the flexible piperidine in the target molecule .
- Carboxylate vs. Carboxamide : The benzoic acid in the target compound enables ionic interactions with AKR1C3’s catalytic residues, whereas Telacebec’s carboxamide prioritizes bacterial membrane penetration .
Biological Activity
6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities, mechanisms, and relevant research findings associated with this compound, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula for 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is , with a molecular weight of approximately 367.87 g/mol. The compound features a chloro substituent on the benzoic acid moiety and a piperidinyl sulfonamide group, which are critical for its biological activity.
Antibacterial Activity
Research has indicated that compounds similar to 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid exhibit significant antibacterial properties. For instance, derivatives of benzoic acid have shown activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | TBD | TBD |
| Reference Compound (Ciprofloxacin) | 2 | S. aureus |
| Reference Compound (Isoniazid) | 0.25 | E. coli |
This table illustrates the comparative effectiveness of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid against established reference compounds.
The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, similar to other benzoic acid derivatives. The sulfonamide group may enhance this activity by promoting interactions with bacterial enzymes involved in folate synthesis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those structurally related to 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. The results indicated that these compounds possess notable activity against Gram-positive bacteria, with some exhibiting MIC values as low as 3.12 μg/mL against S. aureus .
- In Vitro Studies : In vitro studies demonstrated that compounds with similar structural motifs showed potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications in the piperidine ring can enhance antibacterial potency .
- Synergistic Effects : Investigations into the combination effects of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid with other antibiotics revealed potential synergistic effects, particularly when combined with β-lactam antibiotics, which could lead to improved therapeutic strategies against resistant strains .
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid?
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Reacting a chlorinated benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) with aminopyridine intermediates, followed by sulfonation of the phenyl group using piperidine-sulfonyl reagents .
- Catalytic conditions : Palladium or copper catalysts in polar aprotic solvents like dimethylformamide (DMF) or toluene to facilitate coupling reactions .
- Functionalization : Final carboxylation via hydrolysis or oxidation of precursor esters. Purity is verified using HPLC with mobile phases such as methanol/sodium acetate buffer (pH 4.6) .
Q. Which analytical techniques are critical for characterizing this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using methanol-buffer mobile phases (e.g., 65:35 methanol/sodium 1-octanesulfonate buffer) .
- Spectroscopy : NMR (¹H/¹³C) to confirm the sulfonyl-piperidine and benzoic acid moieties. LC-MS or high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Thermal analysis : Melting point determination (mp ~287–293°C) to assess crystallinity and purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Catalyst screening : Test alternative catalysts (e.g., Pd/Cu bimetallic systems) to improve coupling efficiency in sulfonation steps .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction scalability and reduce toxicity .
- Stepwise monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) for sulfonyl and piperidine groups .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to clarify ambiguous peaks in crowded spectral regions .
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry and substituent positions .
Q. What experimental designs are recommended for studying its environmental fate?
- Abiotic/biotic degradation : Conduct hydrolysis (pH 7–9) and photolysis (UV light) studies under controlled conditions. Monitor degradation products via LC-MS/MS .
- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict environmental mobility .
- Ecotoxicology : Use standardized OECD guidelines for acute toxicity assays in Daphnia magna or algae to assess ecological risks .
Q. What strategies identify its biological targets (e.g., enzymes or receptors)?
- In silico docking : Screen against protein databases (e.g., PDB) to prioritize targets like sulfotransferases or G-protein-coupled receptors .
- Kinetic assays : Measure inhibition constants (Ki) for candidate enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Proteomics : Apply affinity chromatography with immobilized compound analogs to capture interacting proteins from cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
